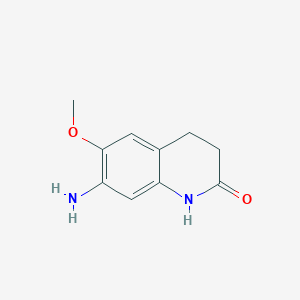

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Description

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinoline derivative characterized by a partially saturated quinolinone backbone with an amino (-NH₂) group at position 7 and a methoxy (-OCH₃) group at position 6. Its molecular formula is C₁₀H₁₃N₂O₂ (corrected from conflicting reports in ), reflecting a bicyclic structure with one ketone and two substituents.

The methoxy group at position 6 is electron-donating, which may enhance aromatic ring stability and influence regioselectivity in subsequent reactions. The amino group at position 7 provides nucleophilic reactivity, enabling participation in condensation, acylation, or cross-coupling reactions.

Properties

IUPAC Name |

7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQCKSOIQPQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Route Starting from Tetrahydroquinoline

One classical approach to preparing 7-substituted tetrahydroquinolines involves nitration of tetrahydroquinoline derivatives, followed by reduction and functional group transformations:

Nitration of Tetrahydroquinoline: The starting material, tetrahydroquinoline, undergoes nitration predominantly at the 7-position to afford 7-nitro-1,2,3,4-tetrahydroquinoline. This reaction typically yields a mixture with about 50% purity of the 7-isomer after recrystallization.

Reduction and Hydrolysis: The nitro group can be reduced to an amino group, yielding 7-amino-1,2,3,4-tetrahydroquinoline. Alternatively, hydrolysis of the amino group under strong aqueous acidic conditions at elevated temperatures (140–180 °C, preferably around 165 °C) converts it to the corresponding hydroxy derivative. Strong acids such as phosphoric, sulfuric, methanesulfonic, trifluoromethanesulfonic, or hydrobromic acid are employed under atmospheric or elevated pressure.

Alkylation: The 7-hydroxy-1,2,3,4-tetrahydroquinoline intermediate can be alkylated to introduce the methoxy group at position 6, using alkylating agents such as trifluoroethyl tosylate or trifluoropropyl derivatives in the presence of sodium acetate under pressure and elevated temperature (around 150 °C and 200 psi). This step allows the formation of the 6-methoxy substituent essential for the target compound.

This method is well-documented in patents and literature, providing a route to 7-amino-6-methoxy derivatives through sequential nitration, reduction/hydrolysis, and alkylation steps.

Meldrum’s Acid Assisted One-Pot Synthesis of Tetrahydroquinolin-2-one Derivatives

A more recent and efficient synthetic strategy involves the use of Meldrum’s acid derivatives to facilitate the formation of tetrahydroquinolin-2-one scaffolds, including substituted derivatives such as 7-amino-6-methoxy variants:

Stepwise Reaction: The method consists of a two-step reaction sequence carried out in a single pot without isolating intermediates. First, an enaminone reacts with an acylating agent derived from Meldrum’s acid to form a conjugated enamide intermediate.

Electrophilic Cyclization: The enamide undergoes electrophilic cyclization catalyzed by protic acids such as polyphosphoric acid (PPA), yielding the tetrahydroquinolin-2-one core.

Advantages: This approach shortens preparation time, allows for a broad range of substituents to be introduced via the Meldrum’s acid derivatives, and avoids isolation of unstable intermediates.

Reaction Conditions and Yields: Optimization experiments showed that the enamide formation proceeds efficiently at 55 °C in 1,2-dichloroethane with molecular sieves, achieving up to 97% yield. Cyclization with PPA at reflux in dichlorobenzene or dichloroethane gave moderate yields (~30–37%). The overall one-pot yields for various substituents ranged from 20% to 37%.

Scope and Limitations: The method tolerates various aromatic and alkyl substituents but may fail or produce different products when strong electron-donating groups or bulky substituents are present. For example, derivatives with naphthyl substituents showed decomposition or different reaction pathways.

Table 1. Yields of Tetrahydroquinolin-2-one Derivatives via Meldrum’s Acid Route

| Run | R1 (Aryl/Alkyl) | R2 (Substituent) | R3 (Substituent) | Product Code | Yield [%] |

|---|---|---|---|---|---|

| 1 | Phenyl (Ph) | CH3 | CH3 | 12aa | 32 |

| 2 | 3-CF3C6H4 | CH3 | CH3 | 12ba | 29 |

| 3 | 4-CH3OC6H4 | CH3 | CH3 | 13caa | 24* |

| 4 | CH3 | CH3 | CH3 | 12da | 33 |

| 5 | Ethyl (Et) | CH3 | CH3 | 12ea | 31 |

| 6 | Phenyl (Ph) | H | H | 12ab | 37 |

| 7 | Phenyl (Ph) | H | CH3 | 12ac | 20 |

| 8 | Phenyl (Ph) | H | Phenyl (Ph) | 12ad | 22 |

| 9 | (1-Naphthyl)-CH2 | CH3 | CH3 | — | — (Decomposition) |

*Note: Run 3 produced a structurally different product with 24% yield.

This method represents a significant advancement in the synthesis of tetrahydroquinolin-2-one derivatives, providing a versatile platform for preparing biologically relevant compounds, including 7-amino-6-methoxy derivatives, by selecting appropriate Meldrum’s acid derivatives and enaminones.

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitration-Reduction-Alkylation | Nitration at 7-position → reduction/hydrolysis → alkylation at 6-position | Established, scalable | Multi-step, moderate yields, requires harsh conditions |

| Meldrum’s Acid One-Pot Synthesis | Enaminone + acyl Meldrum’s acid → electrophilic cyclization with PPA | Shorter synthesis time, broad substituent scope, one-pot | Moderate yields, sensitive to substituents, requires acid catalysis |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring system undergoes oxidation under controlled conditions to yield aromatic quinoline derivatives. Key findings include:

-

Mechanistic Insight : Oxidation typically targets the saturated ring, converting it to a fully aromatic system. This modification enhances conjugation, critical for biological interactions like tubulin polymerization inhibition .

Reduction Reactions

The ketone group at position 2 is reducible to secondary alcohols, enabling further functionalization:

| Reducing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, RT | 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-ol | Precursor for neuroprotective analogs | |

| H₂/Pd-C | High pressure | Fully reduced amine derivatives | Scaffold for receptor modulators |

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the methoxy or amino groups.

Substitution Reactions

The amino group at position 7 participates in nucleophilic substitutions, forming derivatives with enhanced pharmacological profiles:

-

Structural Impact : N-Aryl substitutions (e.g., quinazoline hybrids) improve tubulin-binding affinity, with GI₅₀ values ≤15 nM in multidrug-resistant KBvin cells .

Comparative Reactivity with Structural Analogs

The methoxy group at position 6 distinguishes this compound from related tetrahydroquinolines:

-

Methoxy Role : The 6-methoxy group stabilizes the ring conformation, slowing oxidation kinetics but improving target selectivity .

Mechanistic Pathways in Drug Design

Reaction products of this compound serve as intermediates in developing antitumor agents:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives of 7-amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one. Specifically, N-aryl substituted variants have shown promising results in inhibiting tumor cell growth.

Case Study: N-aryl 1,2,3,4-tetrahydroquinolines

A study synthesized several N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines and evaluated their cytotoxicity against various human tumor cell lines. Notably:

- Compound 4a exhibited a GI50 value of 16–20 nM against KBvin cells (a multidrug-resistant cell line), demonstrating significant potency.

- It inhibited colchicine binding to tubulin with an IC50 value of 0.85 μM , outperforming the reference compound CA4 (1.2 μM) .

These findings suggest that modifications to the tetrahydroquinoline scaffold can enhance antitumor activity and drug-like properties.

Synthetic Applications

This compound serves as a valuable intermediate in the synthesis of various chemical entities.

Example: Synthesis of Laser Dyes

The compound is utilized in the preparation of laser dyes. A patent describes an efficient method for synthesizing 7-hydroxy-1,2,3,4-tetrahydroquinoline as an intermediate for producing laser dyes that operate at wavelengths between 540 and 570 nm . This application underscores the compound's versatility beyond medicinal chemistry.

Structure-Activity Relationship (SAR)

The SAR studies conducted on tetrahydroquinoline derivatives reveal critical insights into how different substituents affect biological activity and solubility:

| Compound | Substituent | GI50 (nM) | IC50 (μM) | Solubility (μg/mL) |

|---|---|---|---|---|

| 4a | N-aryl | 16–20 | 0.85 | 75 |

| 1a | 2-Cl | TBD | 1.2 | TBD |

| 1b | 2-Methyl | TBD | TBD | Improved |

This table summarizes key findings from various studies on different derivatives of tetrahydroquinolines .

Mechanism of Action

The mechanism by which 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amino Group Position and Electronic Effects

- The methoxy group at position 6 donates electrons via resonance, activating the ring for further functionalization.

- 6-Amino-7-fluoro derivative: The amino group at position 6 is ortho to fluorine, which withdraws electrons inductively, reducing the ring’s electron density. This compound’s reactivity is skewed toward SNAr (nucleophilic aromatic substitution) at the fluorine site.

Halogen vs. Methoxy Substituents

- 6-Bromo-7-methoxy derivative : Bromine’s steric hindrance and lipophilicity make this compound suitable for Suzuki-Miyaura coupling, enabling the synthesis of biaryl structures.

- 6-Amino-7-fluoro derivative: Fluorine’s small size and high electronegativity improve metabolic stability, a desirable trait in drug candidates.

Hydroxy vs. Amino Groups

- 6-Hydroxy-7-methoxy derivative: The hydroxy group increases solubility via hydrogen bonding but reduces membrane permeability compared to amino-substituted analogs.

Challenges and Limitations

- Stereochemical Complexity: Chiral analogs like (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one require enantioselective synthesis, increasing production costs.

- Conflicting Data : Discrepancies in molecular formulas (e.g., reports C₆H₁₀N₂O₄ for the target compound) highlight the need for verification via primary literature or analytical data.

Biological Activity

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1116232-42-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 192.2145 g/mol. The compound features a tetrahydroquinoline structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling and proliferation pathways.

- Receptor Modulation : It interacts with several receptors that regulate cellular functions, including those involved in inflammation and cancer progression.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 6.0 | Inhibition of EGFR signaling |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

- Cancer Treatment : In a study involving murine models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation.

- Inflammation Models : In a model of rheumatoid arthritis, treatment with the compound led to decreased swelling and inflammatory markers in joint tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Half-life : Approximately 4 hours in plasma.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves nitro reduction and alkylation. For example:

- Nitro Reduction : Catalytic hydrogenation using Pd/C under H₂ in ethanol (2 days, 72.9% yield) reduces nitro groups to amines .

- Amine Functionalization : Reacting intermediates with LiAlH₄ in anhydrous THF (room temperature, 1 day) achieves reductive alkylation (52–56% yields) .

- Purification : Biotage flash chromatography or recrystallization ensures purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (e.g., δ 6.48 ppm for amine protons) and substituent positions .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 260.2 [M+1]) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection monitors purity, particularly critical for nitro-to-amine conversions .

Q. How does the methoxy group at position 6 influence chemical reactivity compared to other substituents?

- Methodological Answer :

- The methoxy group enhances electron density in the aromatic ring, directing electrophilic substitution to the 5- and 7-positions. Comparative studies with hydroxy or halogen substituents (e.g., 6-hydroxy analogs) show reduced oxidative stability but improved hydrogen-bonding capacity .

- Reactivity can be probed via nitration or bromination assays, with methoxy groups requiring milder conditions than electron-withdrawing substituents .

Advanced Research Questions

Q. What strategies optimize reaction yields during nitro intermediate reduction?

- Methodological Answer :

- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ for selectivity and yield. Pd/C in ethanol minimizes over-reduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require careful pH control to prevent side reactions .

- Kinetic Monitoring : Use TLC or in-situ IR to halt reactions at the amine stage, avoiding further reduction to undesired byproducts .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC and elemental analysis; impurities like nitro precursors can skew bioassay results .

- Orthogonal Assays : Compare in vitro (e.g., enzyme inhibition) and cell-based assays to differentiate direct vs. indirect effects .

- Structural Analog Testing : Evaluate analogs (e.g., 7-methoxy or 6-bromo derivatives) to isolate substituent-specific activity .

Q. What computational or crystallographic methods elucidate the compound’s 3D conformation?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (<1.0 Å) resolves tautomerism in the tetrahydroquinoline ring .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps for binding site analysis .

Q. How can SAR studies investigate amino and methoxy roles in pharmacological activity?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with methyl, ethyl, or acetyl groups at the amino position and test in assays (e.g., kinase inhibition) .

- Pharmacophore Modeling : Use MOE or Schrödinger to identify critical hydrogen-bond donors (amino group) and hydrophobic regions (methoxy) .

- In Vivo Profiling : Compare pharmacokinetics (e.g., plasma stability) of methoxy vs. hydroxy derivatives to assess metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.